molecular formula C17H16F3NO3 B2893136 (E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine CAS No. 338400-76-3

(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine

Cat. No.: B2893136
CAS No.: 338400-76-3
M. Wt: 339.314
InChI Key: QUORYJIHXNGUCK-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine is a synthetic organic compound characterized by the presence of methoxy, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine is unique due to the combination of methoxy, phenyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-N-methoxy-1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-22-14-8-6-12(7-9-14)16(21-23-2)11-24-15-5-3-4-13(10-15)17(18,19)20/h3-10H,11H2,1-2H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUORYJIHXNGUCK-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC)/COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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